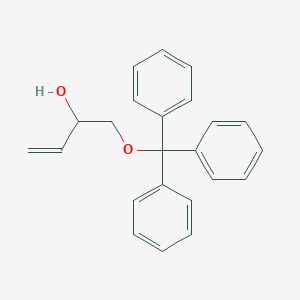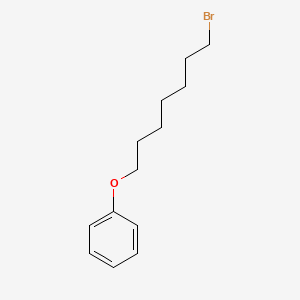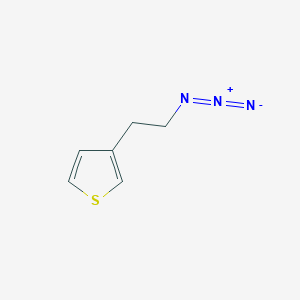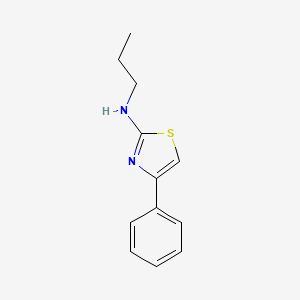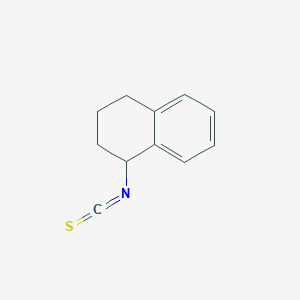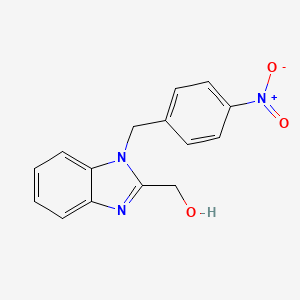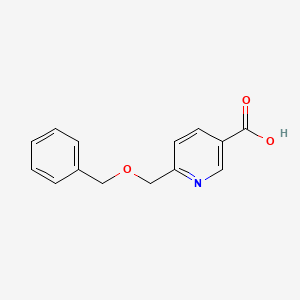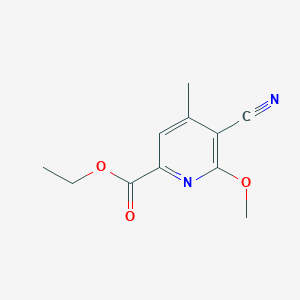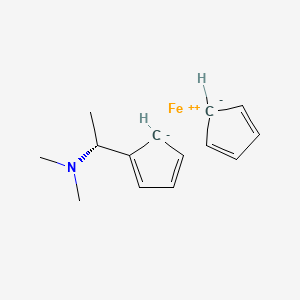
(R)-N,N-dimethyl-1-ferrocenylethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-[1-(Dimethylamino)ethyl]ferrocene, also known as ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine, is an organometallic compound with the molecular formula C14H19FeN. It is a chiral amine derivative of ferrocene, which is a well-known metallocene with a sandwich structure consisting of two cyclopentadienyl rings bound to a central iron atom. This compound is notable for its applications in asymmetric synthesis and catalysis due to its chiral nature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1-(Dimethylamino)ethyl]ferrocene typically begins with the preparation of racemic 1-ferrocenylethanol. This intermediate is then converted to 1-ferrocenylchloroethane, which undergoes substitution with dimethylamine to yield a racemic mixture of [1-(Dimethylamino)ethyl]ferrocene. The racemic mixture is resolved into its enantiomers using recrystallization techniques, often involving tartrate salts .
Industrial Production Methods
Industrial production methods for ®-[1-(Dimethylamino)ethyl]ferrocene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
化学反应分析
Types of Reactions
®-[1-(Dimethylamino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving ®-[1-(Dimethylamino)ethyl]ferrocene include oxidizing agents like ferric chloride for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ferric chloride yields ferrocenium ions, while reduction with lithium aluminum hydride can produce different amine derivatives .
科学研究应用
®-[1-(Dimethylamino)ethyl]ferrocene has a wide range of applications in scientific research:
作用机制
The mechanism by which ®-[1-(Dimethylamino)ethyl]ferrocene exerts its effects is primarily through its role as a chiral ligand. It can coordinate with metal centers in catalytic systems, inducing chirality in the resulting products. The molecular targets and pathways involved depend on the specific application, such as asymmetric catalysis or chiral drug synthesis .
相似化合物的比较
Similar Compounds
- (S)-[1-(Dimethylamino)ethyl]ferrocene
- N,N-Dimethyl-1-ferrocenylethylamine
- 1,1’-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene
Uniqueness
®-[1-(Dimethylamino)ethyl]ferrocene is unique due to its high enantiomeric purity and its effectiveness as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in various chemical reactions makes it a valuable tool in both academic research and industrial applications .
属性
分子式 |
C14H19FeN |
|---|---|
分子量 |
257.15 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q2*-1;+2/t8-;;/m1../s1 |
InChI 键 |
UNMQCGHIBZALKM-YCBDHFTFSA-N |
手性 SMILES |
C[C@H](C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |
规范 SMILES |
CC(C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


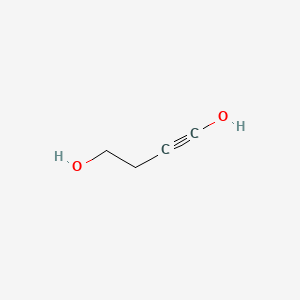
![7-Chloro-1-isobutyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8721113.png)
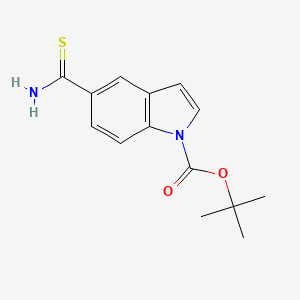
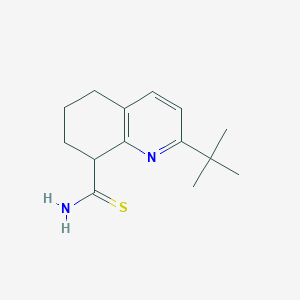
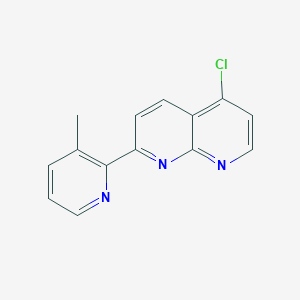
![Tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate](/img/structure/B8721135.png)
